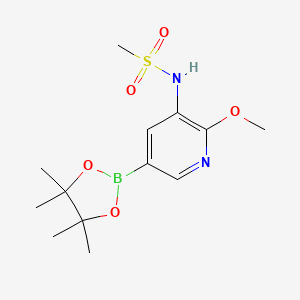

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide

Description

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide (CAS: 1083326-75-3) is a boronate-containing sulfonamide derivative widely used as a Suzuki-Miyaura cross-coupling intermediate in medicinal chemistry. Its molecular formula is C₁₃H₂₁BN₂O₅S (MW: 316.19), featuring a pyridine core substituted with methoxy, methanesulfonamide, and a pinacol boronate ester . The compound is commercially available (97% purity) and exhibits hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKPUGUGRJNIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732405 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083326-75-3 | |

| Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs.

Mode of Action

It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions. The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site.

Biochemical Pathways

Organoboron compounds are known to be involved in various transformation processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions.

Biological Activity

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C18H21BF2N2O5S

- Molecular Weight : 426.24 g/mol

- CAS Number : 1083326-75-3

The compound features a pyridine ring substituted with a methanesulfonamide group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Research indicates that compounds similar to N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide may exhibit inhibitory effects on various enzymes and pathways. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit key proteins involved in cellular signaling and metabolic processes.

Inhibition Studies

Inhibition studies have revealed that related compounds can effectively inhibit enzymes such as GSK-3β and IKK-β. For example:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound 62 | 8 | GSK-3β |

| Compound 49 | 10 | IKK-β |

These findings suggest that the biological activity of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide could be mediated through similar mechanisms of action.

Case Studies and Research Findings

- HCV Inhibition : A study by highlighted the development of non-nucleoside inhibitors for Hepatitis C virus (HCV) that share structural similarities with the compound . The inhibitors demonstrated potent activity against NS5B polymerase with an EC50 < 50 nM.

- CYP Enzyme Interaction : Another research highlighted the interaction of similar sulfonamide compounds with cytochrome P450 enzymes. The inhibition of CYP3A4 was particularly noted as concerning due to its implications for drug-drug interactions (DDIs) .

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of related compounds in BV-2 microglial cells. The results indicated significant reductions in nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling reactions, a hallmark of its synthetic utility. For example:

-

Reaction with Aryl Halides :

The compound participates in Suzuki couplings with aryl halides (e.g., bromopyrazolo[1,5-a]pyrimidine) under PdCl₂(PPh₃)₂ catalysis. Typical conditions involve 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ at 80–100°C, yielding biaryl products with >60% efficiency .

| Substrate | Catalyst | Conditions | Yield | Product Application |

|---|---|---|---|---|

| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | PdCl₂(PPh₃)₂ | DME, Na₂CO₃, 80°C, 5h | 63% | Kinase inhibitor intermediates |

Reduction of Nitro Precursors

The compound is synthesized via hydrogenation of its nitro precursor, 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, using H₂ and Raney-Ni in methanol. This reduction proceeds quantitatively at room temperature .

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Methoxy-3-nitro-5-(pinacol boronate)pyridine | H₂, Raney-Ni, MeOH | RT, 2h | 89% |

Sulfonamide Formation

The primary amine intermediate reacts with methanesulfonyl chloride in pyridine, forming the title compound with 58% yield .

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine → Methanesulfonamide | Methanesulfonyl chloride, pyridine | 0°C → RT, overnight | 58% |

Electrophilic Substitution

The boronic ester group undergoes electrophilic substitution under acidic conditions. For example, triflation with trifluoromethanesulfonic anhydride in dichloromethane at −20°C introduces a triflate group, enabling further functionalization .

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Boronate → Triflate | (CF₃SO₂)₂O, 2,6-di-t-butyl-4-methylpyridine | DCM, −20°C, 2h | 92% |

Oxidative and Reductive Pathways

While direct oxidation/reduction data for this compound is limited, analogous boronic esters are known to undergo:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Group

2,4-Difluorobenzenesulfonamide Analog

- Structure : 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (C₁₈H₂₀B F₂N₂O₅S).

- Synthesis : Synthesized via Pd-catalyzed coupling (PdCl₂(dppf)) with 91% yield, demonstrating high efficiency .

- Applications: Used in coupling reactions with quinoline derivatives (e.g., 4-methoxyquinolin-6-yl) to generate PI3K/mTOR inhibitors, albeit in lower yields (28%) due to complex partners .

Benzene and 4-Fluorobenzenesulfonamide Analogs

- Structures :

- 9a : N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide (C₁₈H₂₃BN₂O₅S).

- 9b : 4-Fluoro variant (C₁₈H₂₂B F N₂O₅S).

- Yields : 81.2% for 9a , comparable to the methanesulfonamide parent compound .

- HRMS Data : Confirmed molecular weights (e.g., [M+H]⁺ m/z 391.1499 for 9a ) .

Cyclopropanesulfonamide and Propionamide Derivatives

Core Scaffold Modifications

Phenyl vs. Pyridine Core

- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide (CAS: 1256360-27-6):

Pyrimidine Core

Reactivity in Cross-Coupling Reactions

Key Observations :

- Electron-withdrawing groups (e.g., -F) on sulfonamide improve boronate stability but may reduce coupling yields with bulky partners.

- Methanesulfonamide’s smaller size facilitates higher reactivity in diverse couplings compared to bulkier analogs.

Insights :

- Higher molecular weight analogs (e.g., difluoro derivatives) may exhibit reduced solubility.

- Safety profiles vary; fluorinated analogs lack explicit hazard data but likely require similar handling.

Preparation Methods

This sequence ensures the introduction of the methanesulfonamide group on the aminopyridine ring while maintaining the integrity of the boronate ester.

Detailed Preparation Procedures

Reduction of Nitro Precursor to Aminopyridine Boronate Ester

- Starting material: 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Reagents: Raney-Nickel catalyst, hydrogen gas

- Solvent: Methanol

- Conditions: Hydrogenation under H₂ atmosphere, room temperature, 2 hours

- Outcome: Quantitative conversion to 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine with 95% yield

- Notes: After reaction, catalyst filtration and solvent evaporation yield a white solid aminopyridine intermediate.

Sulfonylation to Form the Methanesulfonamide

- Starting material: 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

- Reagents: Methanesulfonyl chloride (2 equivalents)

- Solvent: Pyridine

- Conditions: Stirring at 20°C for 18 hours or at 0°C under inert atmosphere with slow addition of methanesulfonyl chloride

- Work-up: Removal of solvent under reduced pressure, partition between saturated sodium bicarbonate solution and dichloromethane, separation, and purification by silica gel chromatography or flash chromatography using dichloromethane/methanol gradients

- Yield: Approximately 58-95% depending on conditions and purification method

- Product: N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide as a brown solid or mixture of boronic acid and boronate forms.

Summary of Reaction Conditions and Yields

| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nitro reduction | 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | H₂, Raney-Ni catalyst | Methanol | RT | 2 hours | 95 | Filtration and solvent removal yield white solid aminopyridine intermediate |

| Sulfonylation (standard) | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | Methanesulfonyl chloride (2 eq), pyridine | Pyridine | 20°C | 18 hours | ~58-95 | Work-up with NaHCO₃ and DCM; purification by silica gel chromatography |

| Sulfonylation (inert atmosphere) | Same as above | Methanesulfonyl chloride added dropwise, inert atmosphere | Pyridine | 0°C | Overnight | 58 | Crystallization from diethyl ether/isopropyl ether yields solid product with 100% purity |

Mechanistic and Practical Considerations

- Reduction step: The use of Raney-Nickel and hydrogen is a classical and efficient method for reducing aromatic nitro groups to amines without affecting the boronate ester, which is sensitive to harsh conditions.

- Sulfonylation step: Pyridine serves dual roles as solvent and base, scavenging HCl generated during sulfonylation. Low temperature and inert atmosphere conditions help minimize side reactions and decomposition of sensitive boronate esters.

- Purification: Silica gel chromatography with dichloromethane/methanol gradient is effective for isolating the sulfonamide product, which appears as a brown solid. Crystallization can further improve purity.

Analytical Data Supporting Preparation

- LCMS: Retention time approximately 0.98 min with MH+ ion at m/z 329 confirms molecular ion of the sulfonamide product.

- LRMS: Molecular ion peak at m/z 329 (M+1)+.

- Purity: Achieved up to 100% by crystallization.

- Physical state: Brown solid or white solid depending on purification and crystallization methods.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, and how is its purity validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). A representative method involves reacting a brominated pyridinylmethanesulfonamide precursor with bis(pinacolato)diboron in the presence of PdCl₂(dppf)•DCM catalyst, KOAc as a base, and anhydrous 1,4-dioxane under argon at reflux (58% yield, ). Post-synthesis purification employs column chromatography and recrystallization. Purity is validated using ¹H/¹³C NMR (e.g., δ 9.23 ppm for NH, δ 83.9 ppm for dioxaborolan carbons), HRMS (observed [M+H⁺] 329.1318 vs. calculated 329.1337), and IR spectroscopy (e.g., B-O stretching at 970 cm⁻¹) ( ). X-ray crystallography confirms molecular geometry ().

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound’s reactivity?

The boronate ester moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), where it acts as a nucleophilic partner for aryl halides or triflates ( ). Its steric protection from pinacol ensures stability during synthesis and storage. In biological contexts, the group may enhance solubility or facilitate prodrug strategies via hydrolysis ( ).

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Key techniques include:

- Multinuclear NMR : ¹H/¹³C NMR identifies functional groups (e.g., methoxy at δ 3.93 ppm, sulfonamide protons at δ 9.23 ppm) and confirms boron integration ( ).

- DFT studies : Computational modeling predicts bond lengths and angles, validated against X-ray data (e.g., C-B bond distances) ().

- HRMS/IR : HRMS confirms molecular formula, while IR detects B-O (970 cm⁻¹) and sulfonamide S=O (1138–1392 cm⁻¹) vibrations ( ).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between experimental and DFT-predicted structures?

X-ray diffraction provides definitive bond metrics (e.g., B-O = 1.36–1.38 Å), which can be compared to DFT-optimized geometries (). Discrepancies in torsional angles (e.g., pyridine-boronate dihedral) may arise from crystal packing forces absent in gas-phase DFT models. Refinement software like SHELXL ( ) adjusts thermal parameters and hydrogen bonding networks to reconcile differences.

Q. What strategies optimize reaction yields in palladium-catalyzed cross-coupling steps involving this compound?

Yield improvements focus on:

- Catalyst-ligand systems : PdCl₂(dppf)•DCM ( ) outperforms Pd(PPh₃)₄ due to enhanced oxidative addition kinetics.

- Solvent/base selection : Anhydrous 1,4-dioxane minimizes boronate hydrolysis, while KOAc (vs. Na₂CO₃) reduces side-product formation ( ).

- Temperature control : Reflux (100–110°C) balances reaction rate and catalyst stability ( ).

Q. How does the sulfonamide group influence this compound’s biological activity and metabolic stability?

The sulfonamide moiety enhances binding to enzymes (e.g., PI3Kδ, mTOR) via hydrogen bonding to hinge regions ( ). Metabolic stability is assessed using microsomal assays (e.g., human liver microsomes + NADPH), with LC-MS identifying oxidation (e.g., sulfone formation) or glucuronidation metabolites ().

Q. What mechanistic insights explain byproduct formation during boronate ester synthesis?

Common byproducts include:

- Deboronation products : From premature hydrolysis of the boronate ester (detected via ¹¹B NMR).

- Homocoupling dimers : Caused by excess Pd⁰ species (prevented by rigorous argon purging) ( ). LC-MS and GC-MS isolate these impurities, while kinetic studies (varying Pd loading, temperature) refine reaction pathways.

Q. How can computational docking predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding poses in PI3Kδ’s ATP pocket, prioritizing hydrogen bonds between the sulfonamide and Val828/Gln813 ( ). MD simulations assess stability (RMSD < 2.0 Å over 100 ns) and free-energy binding (MM-PBSA). Discrepancies between in silico and in vitro IC₅₀ values guide scaffold optimization ( ).

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.